3-Quinuclidinol hydrochloride
Overview
Description
3-Quinuclidinol hydrochloride: is a chemical compound with the molecular formula C7H14ClNO . It is a derivative of quinuclidine, a bicyclic amine, and is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by its crystalline structure and is often used as a chiral building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
3-Quinuclidinol hydrochloride is primarily used as a chiral building block for many antimuscarinic agents . Antimuscarinic agents are drugs that block the action of the neurotransmitter acetylcholine in the central and the peripheral nervous system. These agents inhibit the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation.
Mode of Action
It is known to be involved in chemoselective α−iodination of various simple and multi-functionalised acrylic esters via the morita-baylis-hillman protocol . It also acts as a reagent for the cleavage of β-keto and vinylogous β-keto esters .
Biochemical Pathways
It is used as a synthon for the preparation of cholinergic receptor ligands , which play a crucial role in various biochemical pathways related to the nervous system.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it should be handled and stored in a well-ventilated area to prevent exposure to dust, fume, gas, mist, vapors, or spray . Furthermore, the compound’s reactivity with other substances, as well as its stability under different temperature and pH conditions, could also affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
3-Quinuclidinol hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as a chiral building block for the synthesis of antimuscarinic agents. The compound interacts with cholinergic receptor ligands, influencing their binding affinity and activity. Additionally, this compound is involved in the chemoselective α-iodination of acrylic esters, a reaction facilitated by the Morita-Baylis-Hillman protocol . These interactions highlight the compound’s versatility in biochemical applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound acts as an inhibitor or activator of specific enzymes, depending on the context of its application. For example, this compound can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic signaling . Additionally, the compound’s interaction with NADPH-dependent 3-quinuclidinone reductase from Rhodotorula rubra facilitates the stereospecific reduction of 3-quinuclidinone to ®-3-quinuclidinol . These molecular interactions elucidate the compound’s mechanism of action at the biochemical level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged cholinergic signaling . Additionally, the compound’s stability and degradation kinetics are crucial for its effective application in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic and experimental applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the key metabolic pathways involves the reduction of 3-quinuclidinone to ®-3-quinuclidinol by NADPH-dependent 3-quinuclidinone reductase . This enzymatic reaction is crucial for the compound’s synthesis and application in pharmaceutical production. Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity and substrate availability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, facilitated by transporter proteins . Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation. These transport and distribution dynamics are essential for understanding the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interaction with cellular components . This subcellular localization is critical for its activity and function, as it determines the compound’s accessibility to target biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Quinuclidinol hydrochloride typically involves the reduction of 3-quinuclidinone. One common method is the biocatalytic hydrogenation of 3-quinuclidinone using a heterogeneous biocatalyst. This process can be carried out in a continuous flow reactor under mild conditions (35°C, 2 bar H2), achieving high conversion rates .
Another method involves the chemical reduction of 3-quinuclidinone hydrochloride using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction is typically conducted in an organic solvent such as ethanol or tetrahydrofuran at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to ensure high efficiency and scalability. The use of biocatalytic hydrogenation in these reactors offers a green and sustainable approach, minimizing the use of hazardous chemicals and reducing waste .
Chemical Reactions Analysis
Types of Reactions
3-Quinuclidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-quinuclidinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: As mentioned earlier, 3-quinuclidinone can be reduced to this compound using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 3-Quinuclidinone.
Reduction: this compound.
Substitution: Various substituted quinuclidine derivatives depending on the reagent used.
Scientific Research Applications
3-Quinuclidinol hydrochloride has a wide range of applications in scientific research:
Pharmaceuticals: It is used as a chiral building block for the synthesis of antimuscarinic agents and other bioactive molecules
Organic Synthesis: The compound serves as a catalyst for the condensation of methyl vinyl ketone with aldehydes and as a reagent for the cleavage of beta-keto and vinylogous beta-keto esters.
Biocatalysis: It is employed in biocatalytic processes for the production of chiral alcohols and other valuable intermediates
Comparison with Similar Compounds
3-Quinuclidinol hydrochloride can be compared with other similar compounds, such as:
Quinuclidine: A bicyclic amine that serves as a precursor for this compound.
3-Quinuclidinone: The oxidized form of this compound, used as an intermediate in its synthesis.
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic amine with similar structural features but different reactivity and applications
The uniqueness of this compound lies in its chiral nature and its versatility as a building block in the synthesis of various bioactive molecules. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6-7,9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEJRVVBERZWPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977939 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-13-7 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6238-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinuclidinol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinuclidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-QUINUCLIDINOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/979W3EXJ0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-quinuclidinol hydrochloride interact with acetylcholinesterase, and what are the downstream effects?
A: this compound acts as an inhibitor of the enzyme acetylcholinesterase, specifically exhibiting stereospecificity towards the R-(−)-enantiomer. [] This suggests that the enzyme's active site preferentially binds to the R-(−)-3-quinuclidinol hydrochloride. While the exact mechanism of inhibition isn't detailed in the provided research, inhibiting acetylcholinesterase typically leads to increased levels of acetylcholine in the synaptic cleft. This can result in prolonged cholinergic stimulation, potentially affecting various physiological processes such as muscle contraction and nerve impulse transmission.
Q2: Is 3-acetoxyquinuclidine hydrochloride, a derivative of 3-quinuclidinol, also capable of interacting with acetylcholinesterase?
A: Yes, research indicates that both the racemic (±)- and the R-(−)-enantiomers of 3-acetoxyquinuclidine hydrochloride can act as substrates for acetylcholinesterase. [] This implies that the enzyme can hydrolyze 3-acetoxyquinuclidine hydrochloride, likely producing 3-quinuclidinol as one of the products. Interestingly, there's a suggestion that the S-enantiomer of 3-acetoxyquinuclidine hydrochloride might also possess some affinity for the enzyme, although potentially weaker than its R-counterpart. []
Q3: What is the corneal penetration profile of 3-acetoxyquinuclidine hydrochloride (aceclidine) in the context of ophthalmic bioavailability?
A: Studies using a rabbit model demonstrate that 3-acetoxyquinuclidine hydrochloride (aceclidine) primarily enters the anterior chamber of the eye through direct corneal penetration. [] Notably, conjunctival absorption appears to be minimal, contributing to less than 50 ng of the drug reaching the anterior chamber. [] This corneal penetration characteristic is crucial for aceclidine's topical application in glaucoma treatment, facilitating its delivery to the intended site of action within the eye.
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